molecular formula C13H11N5O2 B1607062 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid CAS No. 361986-58-5

3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

Cat. No. B1607062
M. Wt: 269.26 g/mol
InChI Key: OCHDRKQTIRJRGE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in the literature . For example, one method involves a reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions. For instance, they can be used as starting materials in the synthesis of novel CDK2 inhibitors .

Scientific Research Applications

Synthesis and Characterization

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various methodologies, demonstrating their significance in organic and medicinal chemistry due to their versatile pharmacological activities. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with potential antitumor, antifungal, and antibacterial activities. These compounds are characterized using techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, indicating the structural diversity and complexity of pyrazolo[3,4-d]pyrimidine derivatives (Titi et al., 2020).

Antimicrobial and Antitumor Applications

Several studies have demonstrated the antimicrobial and antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds synthesized from pyrazolo amides showed significant antimicrobial activities against various strains, indicating their potential as novel therapeutic agents (Heo et al., 2018). Additionally, novel spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones were prepared and evaluated for anticancer activity, with some compounds showing promising results against cancer cell lines, suggesting a potential mechanism of action through the inhibition of sirtuins (Ismail et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. For instance, its potential as a CDK2 inhibitor could be further investigated .

properties

IUPAC Name

3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-3-8(5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHDRKQTIRJRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358055
Record name 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid

CAS RN

361986-58-5
Record name 3-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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